Loxoribine

Catalog No.
S533618
CAS No.
121288-39-9
M.F
C13H17N5O6
M. Wt
339.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoribine

CAS Number

121288-39-9

Product Name

Loxoribine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Molecular Formula

C13H17N5O6

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N

SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Loxoribine; Loxoribina; Loxoribinum; RWJ-21757; RWJ 21757; RWJ21757;

Canonical SMILES

C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Description

The exact mass of the compound Loxoribine is 339.1179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Loxoribine is a guanine ribonucleotide derivative, meaning it shares structural similarities with guanosine, a fundamental building block of RNA [].
  • Its origin is synthetic, not derived from a natural source [].
  • Loxoribine holds significance in research for its ability to activate the immune system through a specific pathway (discussed in Mechanism of Action).

Molecular Structure Analysis

  • Loxoribine's chemical formula is C13H17N5O6.
  • Key features include a guanine base structure with an allyl group attached at the N7 position and a hydroxyl group at the C8 position [].
  • This modification differentiates it from guanosine and likely contributes to its unique immunological function [].

Chemical Reactions Analysis

  • The specific synthesis pathway for loxoribine is not yet publicly available.
  • However, scientific research suggests it undergoes facilitated transport across cell membranes, allowing it to act intracellularly [].
  • Further information on its decomposition or other relevant reactions is currently limited in scientific literature.

Physical And Chemical Properties Analysis

  • Data on loxoribine's physical and chemical properties like melting point, boiling point, and solubility is scarce in scientific publications.
  • This is likely because loxoribine is primarily studied for its biological effects, not its material properties.
  • Loxoribine acts as a selective agonist for Toll-like receptor 7 (TLR7) []. TLRs are cell surface receptors that play a crucial role in recognizing viral components and initiating an immune response [].
  • By binding to TLR7, loxoribine triggers a signaling cascade that activates the innate immune system, leading to the production of inflammatory cytokines and the maturation of immune cells [].
  • This specific targeting of TLR7 differentiates loxoribine from some other immune stimulants that can have broader effects [].
  • Information regarding the safety profile of loxoribine is limited as it has not undergone extensive clinical trials.
  • Studies suggest generally good tolerability; however, further research is needed to determine its potential side effects and interactions with other medications [].

Cellular Protection and Energy Production:

Loxoribine is believed to work by increasing the synthesis of purine nucleotides, which are essential building blocks for RNA and DNA. These nucleotides also play a role in cellular energy production through ATP (adenosine triphosphate). Studies in cell cultures suggest that loxoribine may protect cells from damage caused by oxidative stress and inflammation by enhancing these processes [].

Cardiovascular Disease:

Some research suggests that loxoribine might improve blood flow and oxygen delivery to the heart muscle. This potential benefit is being explored in the context of angina (chest pain) and heart failure. However, clinical trials investigating these applications have yielded mixed results, and further research is needed to determine its definitive role in cardiovascular health [].

Liver Disease:

Loxoribine's ability to promote cellular energy production has led to its investigation in liver diseases like non-alcoholic fatty liver disease (NAFLD) and cirrhosis. Early studies suggest it may improve liver function and reduce inflammation, but larger and more robust clinical trials are necessary to confirm these findings [].

Cognitive Function:

Loxoribine's role in purine nucleotide synthesis has sparked interest in its potential benefits for cognitive function. However, research in this area is limited. Some studies suggest it might improve memory and learning in healthy individuals, while others haven't found significant effects. Further investigation is needed to understand its impact on cognitive decline and age-related dementia [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.7

Exact Mass

339.1179

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Swaggerty CL, He H, Genovese KJ, Duke SE, Kogut MH. Loxoribine pretreatment reduces Salmonella Enteritidis organ invasion in 1-day-old chickens. Poult Sci. 2012 Apr;91(4):1038-42. doi: 10.3382/ps.2011-01939. PubMed PMID: 22399745.
2: Dzopalic T, Dragicevic A, Vasilijic S, Vucevic D, Majstorovic I, Bozic B, Balint B, Colic M. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability. Int Immunopharmacol. 2010 Nov;10(11):1428-33. doi: 10.1016/j.intimp.2010.08.010. Epub 2010 Sep 15. PubMed PMID: 20817120.
3: Tosi P, Zinzani PL, Pellacani A, Ottaviani E, Magagnoli M, Tura S. Loxoribine affects fludarabine activity on freshly isolated B-chronic lymphocytic leukemia cells. Leuk Lymphoma. 1997 Jul;26(3-4):343-8. PubMed PMID: 9322897.
4: Pope BL, MacIntyre JP, Kimball E, Lee S, Zhou L, Taylor GR, Goodman MG. The immunostimulatory compound 7-allyl-8-oxoguanosine (loxoribine) induces a distinct subset of murine cytokines. Cell Immunol. 1995 May;162(2):333-9. PubMed PMID: 7743561.
5: Goodman MG. A new approach to vaccine adjuvants. Immunopotentiation by intracellular T-helper-like signals transmitted by loxoribine. Pharm Biotechnol. 1995;6:581-609. Review. PubMed PMID: 7551237.
6: Agarwala SS, Kirkwood JM, Bryant J. Phase 1, randomized, double-blind trial of 7-allyl-8-oxoguanosine (loxoribine) in advanced cancer. Cytokines Cell Mol Ther. 2000 Dec;6(4):171-6. PubMed PMID: 11565955.
7: Pellacani A, Tosi P, Zinzani PL, Ottaviani E, Albertini P, Magagnoli M, Tura S. Cytotoxic combination of loxoribine with fludarabine and mafosfamide on freshly isolated B-chronic lymphocytic leukemia cells. Leuk Lymphoma. 1999 Mar;33(1-2):147-53. PubMed PMID: 10194132.
8: Keenan JA, Williams-Boyce PK, Massey PJ, Chen TT, Caudle MR, Bukovsky A. Regression of endometrial explants in a rat model of endometriosis treated with the immune modulators loxoribine and levamisole. Fertil Steril. 1999 Jul;72(1):135-41. PubMed PMID: 10428162.
9: Pope BL, Chourmouzis E, Sigindere J, Capetola RJ, Lau CY. In vivo enhancement of murine natural killer cell activity by 7-allyl-8-oxoguanosine (loxoribine). Int J Immunopharmacol. 1992 Nov;14(8):1375-82. PubMed PMID: 1464469.
10: Heil F, Ahmad-Nejad P, Hemmi H, Hochrein H, Ampenberger F, Gellert T, Dietrich H, Lipford G, Takeda K, Akira S, Wagner H, Bauer S. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily. Eur J Immunol. 2003 Nov;33(11):2987-97. PubMed PMID: 14579267.
11: Makni-Maalej K, Marzaioli V, Boussetta T, Belambri SA, Gougerot-Pocidalo MA, Hurtado-Nedelec M, Dang PM, El-Benna J. TLR8, but not TLR7, induces the priming of the NADPH oxidase activation in human neutrophils. J Leukoc Biol. 2015 Jun;97(6):1081-7. doi: 10.1189/jlb.2A1214-623R. Epub 2015 Apr 15. PubMed PMID: 25877926.
12: Goodman MG, Goodman JH. Topology of the loxoribine binding site. Studies with inactive loxoribine analogues. J Immunol. 1994 Nov 1;153(9):4081-7. PubMed PMID: 7930614.
13: Goodman MG, Spinosa JC, Saven A, Piro LD, Wormsley S. New perspectives on the approach to chronic lymphocytic leukemia. Leuk Lymphoma. 1996 Jun;22(1-2):1-10. Review. PubMed PMID: 8724523.
14: Pope BL, Chourmouzis E, Sigindere J, MacIntyre JP, Capetola RJ, Lau CY. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by loxoribine (7-allyl-8-oxoguanosine). Cell Immunol. 1993 Apr 1;147(2):302-12. PubMed PMID: 8453674.
15: Pope BL, Chourmouzis E, Victorino L, MacIntyre JP, Capetola RJ, Lau CY. Loxoribine (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2. J Immunol. 1993 Sep 15;151(6):3007-17. PubMed PMID: 8376766.
16: Pope BL, Sigindere J, Chourmouzis E, MacIntyre P, Goodman MG. 7-Allyl-8-oxoguanosine (loxoribine) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine. Cancer Immunol Immunother. 1994 Feb;38(2):83-91. PubMed PMID: 8306370.
17: Goodman MG, Wormsley SB, Spinosa JC, Piro LD. Loxoribine induces chronic lymphocytic leukemia B cells to traverse the cell cycle. Blood. 1994 Nov 15;84(10):3457-64. PubMed PMID: 7949100.
18: Pope BL, Chourmouzis E, MacIntyre JP, Lee S, Goodman MG. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines. Cell Immunol. 1994 Dec;159(2):194-210. PubMed PMID: 7994754.
19: Steckner C, Weber A, Mausberg AK, Heininger M, Opdenhövel F, Kieseier BC, Hartung HP, Hofstetter HH. Alteration of the cytokine signature by various TLR ligands in different T cell populations in MOG37-50 and MOG35-55-induced EAE in C57BL/6 mice. Clin Immunol. 2016 Sep;170:22-30. doi: 10.1016/j.clim.2016.05.008. Epub 2016 May 24. PubMed PMID: 27233983.
20: Tao Y, Zhang X, Markovic-Plese S. Toll-like receptor (TLR)7 and TLR9 agonists enhance interferon (IFN) beta-1a's immunoregulatory effects on B cells in patients with relapsing-remitting multiple sclerosis (RRMS). J Neuroimmunol. 2016 Sep 15;298:181-8. doi: 10.1016/j.jneuroim.2016.07.019. Epub 2016 Jul 22. PubMed PMID: 27609294.

Explore Compound Types